Cas no 51116-73-5 (Pentane,1-bromo-3-methyl-)

Pentane,1-bromo-3-methyl- structure
Pentane,1-bromo-3-methyl- structure
Product Name:Pentane,1-bromo-3-methyl-
Numero CAS:51116-73-5
MF:C6H13Br
MW:165.071421384811
CID:383105
PubChem ID:39899
Update Time:2025-09-22

Pentane,1-bromo-3-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Pentane,1-bromo-3-methyl-
    • 1-BROMO-3-METHYLPENTANE
    • 3-ETHYL-1-BUTYL BROMIDE
    • 3-Ethyl-1-bromobutane
    • 3-methyl-1-bromopentane
    • 3-Methylpentylbromide
    • 3-methyl-1-pentylbromide
    • A1-03544
    • BrCH2CH2CH(CH3)C2H5
    • AKOS006276311
    • SCHEMBL793184
    • 51116-73-5
    • EN300-674089
    • Pentane, 1-bromo-3-methyl-
    • d-1-Bromo-3-methylpentane
    • DTXSID60871394
    • 1-Bromo-3-methyl-pentane
    • Inchi: 1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3
    • Chiave InChI: MDCCBJLCTOTLKM-UHFFFAOYSA-N
    • Sorrisi: BrCCC(C)CC

Proprietà calcolate

  • Massa esatta: 164.02000
  • Massa monoisotopica: 164.020063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 3
  • Complessità: 35.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.1770
  • Punto di fusione: -44.22°C (estimate)
  • Punto di ebollizione: 147.26°C (estimate)
  • Punto di infiammabilità: 40.1°C
  • Indice di rifrazione: 1.4415
  • PSA: 0.00000
  • LogP: 2.81750

Pentane,1-bromo-3-methyl- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-674089-0.05g
1-bromo-3-methylpentane
51116-73-5 95.0%
0.05g
$174.0 2025-03-13
Enamine
EN300-674089-0.1g
1-bromo-3-methylpentane
51116-73-5 95.0%
0.1g
$257.0 2025-03-13
Enamine
EN300-674089-0.25g
1-bromo-3-methylpentane
51116-73-5 95.0%
0.25g
$367.0 2025-03-13
Enamine
EN300-674089-0.5g
1-bromo-3-methylpentane
51116-73-5 95.0%
0.5g
$579.0 2025-03-13
Enamine
EN300-674089-1.0g
1-bromo-3-methylpentane
51116-73-5 95.0%
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$743.0 2025-03-13
Enamine
EN300-674089-2.5g
1-bromo-3-methylpentane
51116-73-5 95.0%
2.5g
$1454.0 2025-03-13
Enamine
EN300-674089-5.0g
1-bromo-3-methylpentane
51116-73-5 95.0%
5.0g
$2152.0 2025-03-13
Enamine
EN300-674089-10.0g
1-bromo-3-methylpentane
51116-73-5 95.0%
10.0g
$3191.0 2025-03-13
1PlusChem
1P00DA2E-50mg
1-BROMO-3-METHYLPENTANE
51116-73-5 95%
50mg
$269.00 2024-04-30
1PlusChem
1P00DA2E-100mg
1-BROMO-3-METHYLPENTANE
51116-73-5 95%
100mg
$369.00 2024-04-30

Pentane,1-bromo-3-methyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromotrichloromethane ,  2769993-47-5 Solvents: Nitromethane ;  5 min, rt; cooled; 24 h, 28 °C
Riferimento
Taming the Chlorine Radical: Enforcing Steric Control over Chlorine-Radical-Mediated C-H Activation
Gonzalez, Miguel I. ; Gygi, David; Qin, Yangzhong ; Zhu, Qilei ; Johnson, Elizabeth J. ; et al, Journal of the American Chemical Society, 2022, 144(3), 1464-1472

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